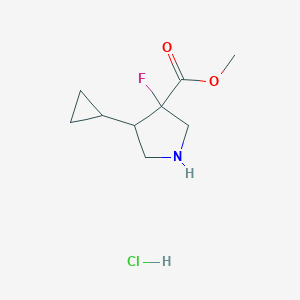
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2378506-64-8 . It has a molecular weight of 223.67 . The IUPAC name for this compound is “methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” and its Inchi Code is 1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” is represented by the Inchi Code 1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, closely related to Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate HCl, are noted for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. They serve as attractive synthons for the preparation of various intermediates like 4-fluoropyrrolidine-2-carboxamides and carbonitriles, offering significant utility in the synthesis of compounds for medicinal applications (Singh & Umemoto, 2011).
Role in Antibacterial Agents : Compounds structurally similar to this compound, such as fluoronaphthyridines with cycloalkylamino groups, have been synthesized and evaluated for their antibacterial activities. These compounds, particularly those with amino-pyrrolidine modifications, have shown promising potential as therapeutic agents (Bouzard et al., 1992).
Catalysis in Organic Reactions : Derivatives of 4-aminopyrrolidine-2-carboxylate esters, related to this compound, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These catalysts are significant in modulating asymmetric quimioselective reactions (Ruiz-Olalla et al., 2015).
Applications in Carbonic Anhydrase Inhibition : Cyclopropylcarboxylic acids and esters with bromophenol moieties, which are structurally related to this compound, have been investigated as inhibitors of the carbonic anhydrase enzyme. These compounds exhibit excellent inhibitory effects and could be relevant in the treatment of diseases such as Alzheimer's disease and Parkinson's disease (Boztaş et al., 2019).
Synthesis of Fluorinated Analogues for Therapeutic Agents : The synthesis of fluorocyclopropyl building blocks, central to the structure of various therapeutic agents against hepatitis C virus, utilizes key intermediates like methyl α-amino-β-fluoro-β-vinylcyclopropanecarboxylate. Such synthesis methods are crucial for developing fluorinated analogues of existing therapeutic agents (Milanole et al., 2015).
Safety and Hazards
The safety information for “Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDNQILMXTZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNCC1C2CC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2956175.png)




![4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2956187.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2956188.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)
![2-[benzyl(propan-2-yl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2956193.png)
![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)


